molecular formula C3HBr2N3O2 B169374 3,4-Dibromo-5-nitro-1H-pyrazole CAS No. 104599-37-3

3,4-Dibromo-5-nitro-1H-pyrazole

Cat. No.: B169374
CAS No.: 104599-37-3
M. Wt: 270.87 g/mol
InChI Key: OXDUHJKOCRBBCW-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and nitro groups in 3,4-Dibromo-5-nitro-1H-pyrazole makes it a valuable intermediate in the synthesis of various complex molecules.

Biochemical Analysis

Biochemical Properties

3,4-Dibromo-5-nitro-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and nitro group facilitate its binding to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can induce changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atoms and nitro group enable it to form strong interactions with the active sites of enzymes, leading to their inhibition. Additionally, this compound can interact with transcription factors, thereby influencing gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects underscore the importance of determining the optimal dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-nitro-1H-pyrazole typically involves the bromination of 3-nitro-1H-pyrazole. One common method includes the treatment of 3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of 4,5-disubstituted pyrazoles.

    Reduction: Formation of 4,5-dibromo-3-amino-1H-pyrazole.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

4,5-Dibromo-3-nitro-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-pyrazole: Lacks the nitro group, leading to different reactivity and applications.

    4,5-Dichloro-3-nitro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.

    3-Nitro-1H-pyrazole: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness

4,5-Dibromo-3-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3,4-dibromo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDUHJKOCRBBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547293
Record name 4,5-Dibromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104599-37-3
Record name 4,5-Dibromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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